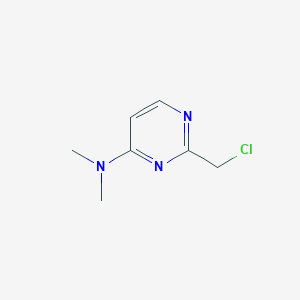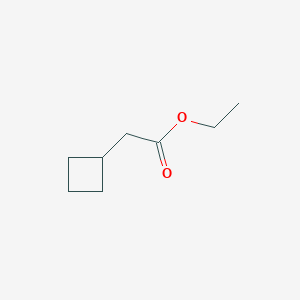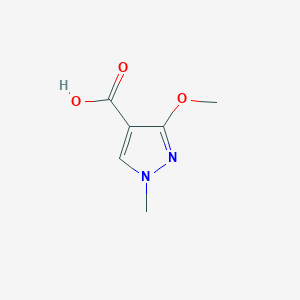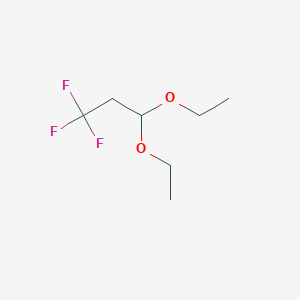![molecular formula C8H15N B1316964 3-Azabicyclo[4.2.1]nonane CAS No. 284-11-7](/img/structure/B1316964.png)
3-Azabicyclo[4.2.1]nonane
Übersicht
Beschreibung
3-Azabicyclo[4.2.1]nonane is a chemical compound with the CAS RN®: 284-11-7 . It is used for testing and research purposes . It is not intended for use as a medical drug, food, or household item .
Synthesis Analysis
The synthesis of 3-Azabicyclo[4.2.1]nonane derivatives has been achieved through various methods. One such method involves the one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction . Another method involves the catalytic [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes and 1,4-butynediol .Molecular Structure Analysis
The molecular structure of 3-Azabicyclo[4.2.1]nonane is characterized by a unique bicyclic structure . The linear formula of a related compound, 3-azabicyclo[3.3.1]nonane-2,4-dione, is C8H11NO2, and its molecular weight is 153.182 .Chemical Reactions Analysis
The chemical reactions involving 3-Azabicyclo[4.2.1]nonane are diverse. For instance, the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone can yield bicyclo[3.3.1]nonane moieties . Multicomponent reactions, especially the 1-step double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl/1,4-dicarbonyl compounds, are a well-explored protocol to achieve bicyclo[3.3.1]nonane-3,7-diones .Wissenschaftliche Forschungsanwendungen
Facile Synthesis of Derivatives
One significant application is in the synthesis of 3-azabicyclo[3.3.1]nonane derivatives from aromatic ketones, showcasing a novel one-pot tandem Mannich annulation process. This approach allows for the efficient creation of synthetically attractive derivatives with good yields, highlighting the compound's utility in simplifying synthetic routes for complex molecules (Xiao Yi et al., 2018).
Biologically Active Compounds Synthesis
Another pivotal application is in the development of bioactive compounds. For instance, 1-azabicyclo[3.2.2]nonane, derived from cinchonidine, has been identified as a potent building block for molecules with significant biological activities, including potential treatments for Alzheimer's and asthma (D. Mujahidin & H. Hoffman, 2016).
Actinophyllic Acid Molecular Architecture
Research also extends to the synthetic approach towards actinophyllic acid's molecular architecture, utilizing the 1-azabicyclo[4.2.1]nonane ring system. This effort showcases the compound's role in exploring synthetic pathways for complex natural products (Ivann Zaragoza Galicia & L. A. Maldonado, 2013).
Palladium-Catalyzed Cycloalkenylation
The versatility of 3-azabicyclo[4.2.1]nonane extends to its use in palladium-catalyzed cycloalkenylation, facilitating the synthesis of functionalized bicyclo and oxabicyclo compounds. This highlights its role in creating structurally complex molecules with potential pharmacological activities (Kazutaka Takeda & M. Toyota, 2011).
Wirkmechanismus
The 9-azabicyclo[4.2.1]nonane cage is a key structural component of several important natural and synthetic alkaloids, possessing properties of nicotinic acetylcholine receptor agonists in the central and vegetative nervous systems . Therefore, various analogues containing the 9-azabicyclo[4.2.1]nonane cage are actively being studied by pharmaceutical scientists as potential medicinal agents for the treatment of severe neurological disorders such as Parkinson’s and Alzheimer’s diseases, schizophrenia, and depression .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-azabicyclo[4.2.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-8-5-7(1)3-4-9-6-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHPIHIFORFCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560468 | |
| Record name | 3-Azabicyclo[4.2.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[4.2.1]nonane | |
CAS RN |
284-11-7 | |
| Record name | 3-Azabicyclo[4.2.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the cholinomimetic activity of 3-Azabicyclo[4.2.1]nonane derivatives?
A: Research suggests that N -methyl-7,9-dioxa-3-azabicyclo[4.2.1]nonane methiodide, a derivative of 3-Azabicyclo[4.2.1]nonane, exhibits cholinomimetic activity. [] This means it can mimic the action of acetylcholine, a neurotransmitter, at cholinergic receptors. While its activity is not as potent as acetylcholine itself, it demonstrates the potential of this structural class for interacting with cholinergic systems. Further research comparing its activity to other cholinomimetics like cis -2-methyl-4-dimethylamino-methyl-1,3-dioxolane methiodide and N -methyl-6,8-dioxa-3-azabicyclo[3.2.1]octane methiodide, suggests that the conformation of the molecule plays a crucial role in its interaction with the receptor. [] Interestingly, N -methyl-7,9-dioxa-3-azabicyclo[4.2.1]nonane methiodide also displayed some acetylcholine releasing activity. []
Q2: Are there any established synthetic routes for 3-Azabicyclo[4.2.1]nonane derivatives?
A: Yes, a successful five-step synthesis of 6-phenyl-3-azabicyclo[4.2.1]nonane, a specific derivative, has been reported. [] The overall yield was 19%, and a key step involved an intramolecular Mannich reaction. [] This demonstrates the feasibility of synthesizing specific 3-Azabicyclo[4.2.1]nonane derivatives, paving the way for further exploration of structure-activity relationships and potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



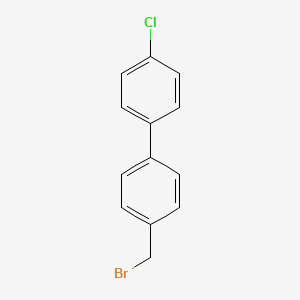




![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)

![5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1316902.png)
